molecular formula C17H18N4O2 B2657788 N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1258742-46-9

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2657788
CAS No.: 1258742-46-9
M. Wt: 310.357
InChI Key: MNOOCHWLCFXODM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a cyanocyclobutyl group, and a propanamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with a cyanide source.

    Coupling with Propanamide Moiety: The final step involves coupling the quinazolinone intermediate with the cyanocyclobutyl group and the propanamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyanocyclobutyl group and propanamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

    N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclobutyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20(17(11-18)8-4-9-17)15(22)7-10-21-12-19-14-6-3-2-5-13(14)16(21)23/h2-3,5-6,12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOCHWLCFXODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCN1C=NC2=CC=CC=C2C1=O)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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